CNFDA,SE
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Overview
Description
Carboxyfluorescein diacetate succinimidyl ester (CNFDA,SE) is a fluorescent dye widely used in cell biology for tracking cell proliferation and migration. It is a cell-permeable compound that becomes fluorescent upon entering cells, where intracellular esterases cleave the acetate groups, converting it into carboxyfluorescein succinimidyl ester (CFSE). This conversion allows the dye to covalently bind to intracellular proteins, making it a valuable tool for long-term cell labeling and tracking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carboxyfluorescein diacetate succinimidyl ester involves the esterification of carboxyfluorescein with succinimidyl ester. The reaction typically requires anhydrous conditions and the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of carboxyfluorescein diacetate succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Carboxyfluorescein diacetate succinimidyl ester undergoes several types of chemical reactions, including:
Covalent Coupling: The succinimidyl ester group reacts with amine groups on intracellular proteins, forming stable covalent bonds.
Common Reagents and Conditions
Hydrolysis: This reaction occurs naturally within cells due to the presence of esterases.
Covalent Coupling: The reaction with amine groups typically occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents.
Major Products Formed
The major product formed from the hydrolysis of carboxyfluorescein diacetate succinimidyl ester is carboxyfluorescein succinimidyl ester, which is fluorescent and covalently bound to intracellular proteins .
Scientific Research Applications
Carboxyfluorescein diacetate succinimidyl ester has a wide range of scientific research applications, including:
Cell Proliferation Studies: It is used to track cell division by monitoring the dilution of fluorescence intensity in daughter cells.
Cell Migration Studies: The dye allows researchers to track the movement of labeled cells within an organism.
Immunological Studies: It is used to label lymphocytes and study their proliferation and migration in response to various stimuli.
Bacterial Activity Detection: The dye is used as an indicator of bacterial activity in microbiological studies.
Flow Cytometry: It is widely used in flow cytometry to analyze cell populations based on their fluorescence intensity.
Mechanism of Action
The mechanism of action of carboxyfluorescein diacetate succinimidyl ester involves its conversion into carboxyfluorescein succinimidyl ester within cells. Upon entering the cell, intracellular esterases cleave the acetate groups, converting the compound into its fluorescent form. The succinimidyl ester group then reacts with amine groups on intracellular proteins, forming stable covalent bonds. This process allows the dye to be retained within the cell and passed on to daughter cells during cell division .
Comparison with Similar Compounds
Carboxyfluorescein diacetate succinimidyl ester is similar to other fluorescent dyes used in cell biology, such as:
Fluorescein-5-isothiocyanate (FITC): Another fluorescent dye used for labeling proteins and cells.
iFluor 488: A fluorescent dye with similar excitation and emission properties.
6-JOE: A fluorescent dye used in various biological applications.
Uniqueness
What sets carboxyfluorescein diacetate succinimidyl ester apart from these similar compounds is its ability to be converted into a fluorescent form within cells and its stable covalent binding to intracellular proteins. This makes it particularly useful for long-term cell tracking and proliferation studies .
Properties
CAS No. |
349561-47-3 |
---|---|
Molecular Formula |
C37H23NO11 |
Molecular Weight |
657.59 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.